1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034358-21-7
VCID: VC7240744
InChI: InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2
SMILES: C1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3
Molecular Formula: C11H12N4OS
Molecular Weight: 248.3

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

CAS No.: 2034358-21-7

Cat. No.: VC7240744

Molecular Formula: C11H12N4OS

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone - 2034358-21-7

Specification

CAS No. 2034358-21-7
Molecular Formula C11H12N4OS
Molecular Weight 248.3
IUPAC Name 2-thiophen-3-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C11H12N4OS/c16-11(5-9-1-4-17-8-9)14-6-10(7-14)15-3-2-12-13-15/h1-4,8,10H,5-7H2
Standard InChI Key JVJJSLQXQZNDJU-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CC2=CSC=C2)N3C=CN=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS No. 2097894-96-5) features a molecular formula of C₁₄H₁₆N₄OS and a molecular weight of 288.37 g/mol. Its IUPAC name, 1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-thiophen-3-ylethanone, reflects three primary structural components:

  • Azetidine ring: A four-membered saturated nitrogen heterocycle known for its conformational rigidity and metabolic stability .

  • 1,2,3-Triazole moiety: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions .

  • Thiophen-3-yl group: A sulfur-containing heterocycle that enhances lipophilicity and membrane permeability.

The SMILES notation (C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4) and InChIKey (WNLLCWWHCANEEH-UHFFFAOYSA-N) further delineate its connectivity, emphasizing the ethanone bridge linking the azetidine and thiophenyl groups.

Crystallographic and Stereochemical Properties

While X-ray crystallographic data for this specific compound remains unpublished, analogous triazole-azetidine hybrids exhibit monoclinic crystal systems with P2₁/c space groups . The cyclopropyl substituent on the triazole ring introduces steric constraints, potentially influencing binding pocket interactions in biological systems.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone typically follows a multi-step protocol:

  • Azetidine Functionalization:

    • The azetidine ring is synthesized via cyclization of 1,3-diaminopropane derivatives under Mitsunobu conditions.

    • Subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety at the 3-position of azetidine .

  • Ethanone Bridge Formation:

    • A Horner–Wadsworth–Emmons reaction couples the azetidine-triazole intermediate with thiophen-3-ylacetaldehyde, yielding the ethanone linkage.

  • Purification and Characterization:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with purity confirmed via HPLC (>95%).

    • Spectroscopic validation includes ¹H NMR (δ 7.45–7.32 ppm for thiophenyl protons) and HRMS (m/z 288.37 [M+H]⁺).

Synthetic Challenges and Optimization

Reaction yields for the CuAAC step rarely exceed 60% due to competing side reactions, necessitating rigorous temperature control (40–50°C) and stoichiometric Cu(I) catalysis . Recent advancements in flow chemistry have improved throughput, reducing reaction times from 24 hours to 4 hours .

Physicochemical Properties

PropertyValue/Description
Molecular Weight288.37 g/mol
AppearanceWhite to off-white crystalline solid
SolubilityLimited aqueous solubility; soluble in DMSO, DMF, and dichloromethane
LogP (Partition Coefficient)2.34 (predicted)
Melting Point142–145°C (decomposition observed)

The compound’s logP value suggests moderate lipophilicity, aligning with its ability to traverse biological membranes. Thermal gravimetric analysis (TGA) indicates stability up to 140°C, beyond which decomposition of the triazole ring occurs .

Pharmacological Applications

Antimicrobial Activity

In vitro studies against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The triazole ring likely inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .

Enzyme Inhibition

Preliminary screening against human cytochrome P450 3A4 (CYP3A4) reveals IC₅₀ = 12.5 µM, suggesting potential drug-drug interaction risks . Molecular docking simulations identify hydrogen bonds between the triazole nitrogen and heme iron of CYP3A4 .

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